molecular formula C19H17NO3 B2647772 methyl 2-(7-methyl-2-oxo-4-phenyl-4aH-quinolin-3-yl)acetate CAS No. 2034571-62-3

methyl 2-(7-methyl-2-oxo-4-phenyl-4aH-quinolin-3-yl)acetate

Cat. No.: B2647772
CAS No.: 2034571-62-3
M. Wt: 307.349
InChI Key: CKCGLTPYDXYJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(7-methyl-2-oxo-4-phenyl-4aH-quinolin-3-yl)acetate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with various functional groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(7-methyl-2-oxo-4-phenyl-4aH-quinolin-3-yl)acetate typically involves multi-step organic reactions One common method starts with the condensation of aniline derivatives with β-ketoesters under acidic conditions to form the quinoline coreThe final step includes esterification to introduce the acetate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-methyl-2-oxo-4-phenyl-4aH-quinolin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Scientific Research Applications

Methyl 2-(7-methyl-2-oxo-4-phenyl-4aH-quinolin-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(7-methyl-2-oxo-4-phenyl-4aH-quinolin-3-yl)acetate involves its interaction with various molecular targets. It can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Methylquinoline: Similar but lacks the ester and phenyl groups.

    4-Phenylquinoline: Similar but lacks the ester group.

Uniqueness

Methyl 2-(7-methyl-2-oxo-4-phenyl-4aH-quinolin-3-yl)acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ester group enhances its solubility and reactivity, while the phenyl group contributes to its stability and biological activity.

Properties

IUPAC Name

methyl 2-(7-methyl-2-oxo-4-phenyl-4aH-quinolin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-12-8-9-14-16(10-12)20-19(22)15(11-17(21)23-2)18(14)13-6-4-3-5-7-13/h3-10,14H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCGBNLXKAIFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=O)C(=C(C2C=C1)C3=CC=CC=C3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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